1-(2-methoxyethyl)-1H-indole-5-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1H-indole-5-carboxylic acid.
Alkylation: The indole nitrogen is alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the 2-methoxyethyl group to the nitrogen atom of the indole ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products Formed:
Oxidation: Formation of indole-5-carboxylic acid derivatives.
Reduction: Formation of 1-(2-methoxyethyl)-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1H-Indole-5-carboxylic acid: Lacks the methoxyethyl group but shares the indole core structure.
1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Ethoxyethyl)-1H-indole-5-carboxylic acid: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may confer specific advantages in certain applications, such as enhanced solubility or selectivity in biological systems.
Properties
IUPAC Name |
1-(2-methoxyethyl)indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-8-10(12(14)15)2-3-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWYXWHBUCHHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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